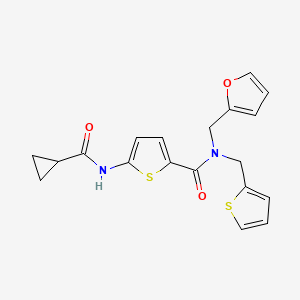![molecular formula C20H19ClN2O B7462926 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone hydrochloride. It belongs to the class of pyrrolidinophenone derivatives and has a molecular formula of C20H25NO.HCl.
作用機序
The exact mechanism of action of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychostimulant effects of MPHP.
Biochemical and Physiological Effects:
The use of this compound has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperthermia, and cause an increase in heart rate and blood pressure. MPHP has also been shown to have anxiogenic effects, which can lead to increased anxiety and stress levels in users.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride in lab experiments is its ability to induce psychostimulant effects similar to those of other commonly abused drugs, such as cocaine and amphetamines. This makes it a valuable tool for studying the mechanisms of addiction and substance abuse. However, the use of MPHP in lab experiments is also associated with certain limitations, such as the potential for abuse and addiction, and the lack of information regarding its long-term effects on human health.
将来の方向性
There are several future directions for research on 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride. One area of interest is the development of new therapeutic agents for the treatment of addiction and related disorders. MPHP has been shown to have potential as a treatment for cocaine addiction, and further research in this area could lead to the development of new drugs with similar properties. Another area of interest is the investigation of the long-term effects of MPHP on human health, as well as its potential for abuse and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as forensic toxicology and drug testing.
合成法
The synthesis of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methyl-2-nitrobenzaldehyde with 4-methylquinoline in the presence of ammonium acetate, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-bromo-2-phenyl-1-pentanone to yield 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
科学的研究の応用
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit psychostimulant properties and is often used as a research chemical in studies related to drug addiction, substance abuse, and related disorders. MPHP has also been investigated for its potential use in forensic toxicology and drug testing.
特性
IUPAC Name |
1-[4-(4-methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c1-14-13-19(21-18-6-3-2-5-17(14)18)15-8-10-16(11-9-15)22-12-4-7-20(22)23;/h2-3,5-6,8-11,13H,4,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMVGKKGCQSAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCCC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)